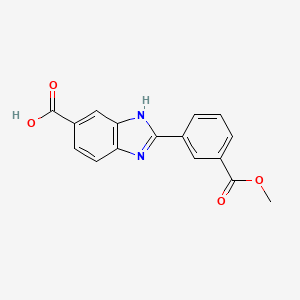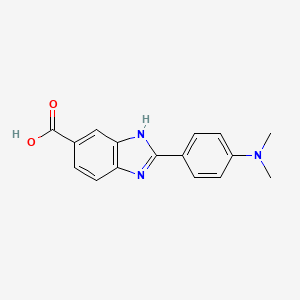![molecular formula C51H30O B1627786 Di(9,9'-spirobi[fluoren]-2-yl)methanone CAS No. 782504-07-8](/img/structure/B1627786.png)
Di(9,9'-spirobi[fluoren]-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(9,9’-spirobi[fluoren]-2-yl)methanone is a complex organic compound characterized by its unique spirobi[fluorene] core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(9,9’-spirobi[fluoren]-2-yl)methanone typically involves the use of 9,9’-spirobi[fluorene] as a starting material. One common synthetic route includes the following steps:
Bromination: The 9,9’-spirobi[fluorene] is brominated to form 7,7’-dibromo-9,9’-spirobi[fluorene].
Lithiation: The dibromo compound is then subjected to lithiation using n-butyllithium.
Carbonylation: The lithiated intermediate is reacted with carbon monoxide to introduce the methanone group, forming Di(9,9’-spirobi[fluoren]-2-yl)methanone.
Industrial Production Methods
While specific industrial production methods for Di(9,9’-spirobi[fluoren]-2-yl)methanone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Di(9,9’-spirobi[fluoren]-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the methanone group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the spirobi[fluorene] core or the methanone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Di(9,9’-spirobi[fluoren]-2-yl)methanone has a wide range of scientific research applications:
Organic Electronics: It is used as an electron acceptor in organic solar cells, contributing to improved power conversion efficiency.
Luminescent Materials: The compound’s unique structure makes it suitable for use in circularly polarized luminescent materials.
Metal-Organic Frameworks (MOFs): It serves as a ligand in the synthesis of MOFs, which have applications in gas storage and separation.
Wirkmechanismus
The mechanism by which Di(9,9’-spirobi[fluoren]-2-yl)methanone exerts its effects is primarily related to its electronic structure. The spirobi[fluorene] core provides a rigid, three-dimensional framework that enhances electron mobility and stability. This makes it an effective component in electronic devices and materials. The methanone group further contributes to the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9’-Spirobifluorene: A structurally similar compound used in organic electronics.
Spiro-OMeTAD: A common hole transport material in perovskite solar cells.
Chiral 9,9’-spirobi[fluorene] derivatives: Used in luminescent materials.
Uniqueness
Di(9,9’-spirobi[fluoren]-2-yl)methanone stands out due to its combination of the spirobi[fluorene] core and the methanone group, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high electron mobility and stability.
Eigenschaften
IUPAC Name |
bis(9,9'-spirobi[fluorene]-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H30O/c52-49(31-25-27-39-37-17-5-11-23-45(37)50(47(39)29-31)41-19-7-1-13-33(41)34-14-2-8-20-42(34)50)32-26-28-40-38-18-6-12-24-46(38)51(48(40)30-32)43-21-9-3-15-35(43)36-16-4-10-22-44(36)51/h1-30H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHLUUFRAVAYIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C(=O)C7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H30O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581759 |
Source


|
| Record name | Di(9,9'-spirobi[fluoren]-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782504-07-8 |
Source


|
| Record name | Di(9,9'-spirobi[fluoren]-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B1627716.png)
![5-Methyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1627717.png)
![N-[(3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1627718.png)




